molecular formula C23H33NO4 B6975593 Tert-butyl 4-[(3-methyl-4-oxocyclohexanecarbonyl)amino]-5-phenylpentanoate

Tert-butyl 4-[(3-methyl-4-oxocyclohexanecarbonyl)amino]-5-phenylpentanoate

Cat. No.: B6975593
M. Wt: 387.5 g/mol
InChI Key: URVLPZWLAIAEQJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(3-methyl-4-oxocyclohexanecarbonyl)amino]-5-phenylpentanoate is a complex organic compound with a unique structure that includes a tert-butyl ester, a cyclohexanone derivative, and a phenylpentanoate moiety

Properties

IUPAC Name

tert-butyl 4-[(3-methyl-4-oxocyclohexanecarbonyl)amino]-5-phenylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO4/c1-16-14-18(10-12-20(16)25)22(27)24-19(15-17-8-6-5-7-9-17)11-13-21(26)28-23(2,3)4/h5-9,16,18-19H,10-15H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVLPZWLAIAEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCC1=O)C(=O)NC(CCC(=O)OC(C)(C)C)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(3-methyl-4-oxocyclohexanecarbonyl)amino]-5-phenylpentanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Cyclohexanone Derivative: The initial step involves the synthesis of 3-methyl-4-oxocyclohexanecarbonyl chloride from 3-methylcyclohexanone through chlorination using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The cyclohexanone derivative is then reacted with 4-amino-5-phenylpentanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Esterification: Finally, the carboxylic acid group of the resulting compound is esterified with tert-butyl alcohol using an acid catalyst like sulfuric acid (H₂SO₄) to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexanone moiety, leading to the formation of diketones or carboxylic acids.

    Reduction: Reduction of the ketone group in the cyclohexanone ring can yield secondary alcohols.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, tert-butyl 4-[(3-methyl-4-oxocyclohexanecarbonyl)amino]-5-phenylpentanoate serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

The compound can be used in the study of enzyme-substrate interactions, particularly those involving esterases and amidases. Its structure makes it a suitable candidate for probing the active sites of these enzymes.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit biological activity, making them potential candidates for drug development. Research into its pharmacological properties could lead to the discovery of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its synthesis and reactions can be scaled up for commercial applications.

Mechanism of Action

The mechanism by which tert-butyl 4-[(3-methyl-4-oxocyclohexanecarbonyl)amino]-5-phenylpentanoate exerts its effects depends on its interaction with specific molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-aminopentanoate: Lacks the cyclohexanone and phenyl groups, making it less complex.

    Phenyl 4-aminopentanoate: Similar structure but without the tert-butyl ester group.

    Cyclohexanone derivatives: Compounds like 3-methylcyclohexanone share the cyclohexanone moiety but lack the amide and ester functionalities.

Uniqueness

Tert-butyl 4-[(3-methyl-4-oxocyclohexanecarbonyl)amino]-5-phenylpentanoate is unique due to its combination of a cyclohexanone derivative, an amide linkage, and a tert-butyl ester. This combination of functional groups provides a versatile platform for chemical modifications and potential biological activity, distinguishing it from simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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